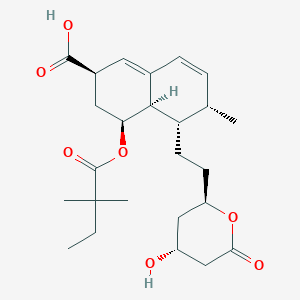

6'-Carboxy Simvastatin

概要

準備方法

合成経路と反応条件

LBH589は、ヒドロキサム酸誘導体を含む一連の化学反応によって合成されます。 合成は通常、適切なアシルクロリドとヒドロキサム酸を制御された条件下で反応させることから始まります。 . 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用や、反応を促進する触媒の使用が含まれることがよくあります。

工業生産方法

LBH589の工業生産には、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品の一貫性と有効性を維持するための厳格な品質管理が含まれています。 .

化学反応の分析

反応の種類

LBH589は、次のようなさまざまな化学反応を起こします。

酸化: LBH589は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、LBH589の官能基を変質させ、その化学的性質を変化させる可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、還元によって脱アセチル化されたLBH589が生成される可能性があります。 .

科学研究への応用

LBH589は、幅広い科学研究への応用があります。

化学: ヒストン脱アセチル化とその遺伝子発現への影響を研究するためのツールとして使用されます。

生物学: 免疫応答と細胞分化の調節における役割について調査されています。.

科学的研究の応用

Bone Metabolism

Overview

Simvastatin and its derivatives, including 6'-Carboxy Simvastatin, have been investigated for their role in promoting bone formation and preventing osteoporosis. Research indicates that simvastatin enhances osteoblast differentiation and mineralization, making it a candidate for treating bone-related disorders.

Case Studies

- Animal Studies : In a study involving Sprague Dawley rats, simvastatin was administered at various concentrations (e.g., 0.5 μM) and showed significant increases in newly formed bone structures after 8 weeks of treatment .

- In Vitro Studies : Simvastatin has been shown to enhance alkaline phosphatase (ALP) production and the expression of osteogenic markers in MC3T3-E1 cells when combined with methylated β-cyclodextrins over a 14-day period .

Neurological Applications

Overview

Recent research highlights the potential of simvastatin, including its derivative forms, in treating neurological disorders. Its lipophilicity allows it to cross the blood-brain barrier effectively.

Case Studies

- Neurodegenerative Diseases : Studies suggest that simvastatin may reduce the risk of developing Alzheimer's and Parkinson's diseases by modulating neuroinflammation and cholesterol metabolism in the brain .

- Brain Tumors : In vitro studies have shown that simvastatin can induce apoptosis in glioblastoma cells, suggesting its potential as an adjunct therapy in brain cancer treatment .

| Condition | Treatment | Mechanism | Outcome |

|---|---|---|---|

| Alzheimer's Disease | Simvastatin | Reduces neuroinflammation | Potential risk reduction |

| Glioblastoma | Simvastatin | Induces cell death | Apoptosis in tumor cells observed |

Cancer Therapy

Overview

The anti-cancer properties of simvastatin derivatives have been explored, particularly their ability to inhibit tumor growth and induce apoptosis.

Case Studies

作用機序

LBH589は、ヒストン脱アセチル化酵素を阻害することにより効果を発揮し、アセチル化ヒストンと非ヒストンタンパク質の蓄積につながります。 これにより、遺伝子発現の変化、細胞周期停止、悪性細胞のアポトーシスが起こります。 . 分子標的は、さまざまなヒストン脱アセチル化酵素であり、関連する経路には、DNA損傷応答、アポトーシス、細胞周期調節などがあります。 .

類似化合物の比較

類似化合物

ボリノスタット: 抗癌特性が類似した、別のヒストン脱アセチル化酵素阻害剤です。

ロミデプシン: ヒストン脱アセチル化酵素を阻害し、皮膚T細胞リンパ腫の治療に使用される環状ペプチドです。

LBH589の独自性

LBH589は、複数のヒストン脱アセチル化酵素クラスに対する幅広いスペクトル阻害と、ナノモル濃度での強力な抗癌活性により、ユニークです。 さまざまな癌細胞株において、薬剤耐性を克服する有効性が示されており、価値のある治療薬となっています。 .

類似化合物との比較

Similar Compounds

Vorinostat: Another histone deacetylase inhibitor with similar anticancer properties.

Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma.

Belinostat: A hydroxamate-based histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness of LBH589

LBH589 is unique due to its broad-spectrum inhibition of multiple histone deacetylase classes and its potent anticancer activity at low nanomolar concentrations. It has shown efficacy in overcoming drug resistance in various cancer cell lines, making it a valuable therapeutic agent .

生物活性

6'-Carboxy Simvastatin is a significant metabolite of Simvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews its mechanism of action, pharmacokinetics, and biological effects based on diverse research findings.

This compound, like its parent compound Simvastatin, functions primarily as an HMG-CoA reductase inhibitor. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this pathway, this compound effectively reduces cholesterol levels in the liver, leading to increased hepatic uptake of low-density lipoprotein (LDL) through upregulation of LDL receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism and elimination:

- Absorption : Following oral administration, Simvastatin is converted into its active forms, including this compound.

- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 .

- Half-life : The half-life of this compound is approximately 4.85 hours .

- Excretion : After administration, about 60% is excreted via feces and 13% in urine .

Lipid-Lowering Effects

Research has demonstrated that this compound retains lipid-lowering properties similar to those of Simvastatin. In clinical studies, it has been shown to significantly reduce LDL cholesterol levels and improve overall lipid profiles in patients with hyperlipidemia .

Anti-Inflammatory Properties

Beyond cholesterol reduction, studies indicate that this compound exhibits anti-inflammatory effects. It has been associated with reduced oxidative stress and inflammation markers in various models, suggesting potential benefits in conditions characterized by chronic inflammation .

Pleiotropic Effects

The compound also demonstrates pleiotropic effects independent of its lipid-lowering action. These include:

- Improvement in Endothelial Function : Enhances the function of endothelial cells, promoting vascular health.

- Stabilization of Atherosclerotic Plaques : Contributes to plaque stability, reducing the risk of cardiovascular events.

- Inhibition of Thrombogenesis : Reduces the formation of blood clots, further protecting against heart attacks and strokes .

Case Study 1: Combination Therapy in Breast Cancer

A study investigated the effects of combining 40 mg of Simvastatin (and by extension its metabolites) with chemotherapy in patients with locally advanced breast cancer (LABC). The objective response rate (ORR) was reported at 90%, indicating a significant enhancement in treatment efficacy when combined with standard chemotherapy protocols .

| Treatment Group | Objective Response Rate (ORR) | Pathological Complete Response (CR) |

|---|---|---|

| FAC + Simvastatin | 90% | 6.25% |

| FAC + Placebo | - | - |

Case Study 2: Mitochondrial Dysfunction

Research involving human skeletal myotubes revealed that treatment with Simvastatin led to increased oxidative stress and mitochondrial dysfunction. This study highlighted the potential adverse effects associated with statin therapy, including myopathy linked to mitochondrial impairment .

特性

IUPAC Name |

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-AEEZTXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559544 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114883-30-6 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。